molecular formula C17H15ClN2O2 B6345060 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264043-06-2

1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B6345060
CAS RN: 1264043-06-2
M. Wt: 314.8 g/mol
InChI Key: QZEXXLHETOKFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, commonly referred to as 4-methyl-3-chlorophenyl-5-phenylpyrazole-3-carboxylic acid (MCPP), is an organic compound belonging to the class of pyrazole carboxylic acids. It is a white crystalline solid that is soluble in water and ethanol. MCPP is used in a variety of scientific research applications, including as a lab reagent, as a biochemical and physiological target, and as a tool to study the effects of drugs on the human body.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a variety of scientific research applications. It is used as a lab reagent in organic chemistry, and as a biochemical and physiological target for drug screening and development. It is also used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on the body.

Mechanism of Action

1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid acts as an agonist at the 5-HT2A receptor, which is a serotonin receptor found in the brain and other parts of the body. When 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid binds to this receptor, it triggers a series of reactions that can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the activation of the hypothalamic-pituitary-adrenal axis, the stimulation of the release of hormones such as cortisol and adrenaline, and the stimulation of the release of neurotransmitters such as serotonin and dopamine. It has also been shown to have an antidepressant-like effect in animal models.

Advantages and Limitations for Lab Experiments

1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a high degree of solubility in water and ethanol. It also has a high degree of selectivity for the 5-HT2A receptor, making it a useful tool for studying the effects of drugs on the human body. However, 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid also has some limitations. It is not as stable as some other compounds, and it has a short half-life in the body, meaning that it must be administered frequently for optimal results.

Future Directions

Future research into the effects of 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could include further studies into its mechanism of action, its effects on the body, and its potential therapeutic uses. Additionally, further research into the synthesis of 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its derivatives could lead to more efficient and cost-effective methods of production. Finally, further studies into the effects of environmental pollutants on the body could be conducted using 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid as a tool.

Synthesis Methods

1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized using a two-step process. In the first step, 4-methyl-3-chlorophenyl-5-phenylpyrazole-3-carboxylic acid is synthesized from 4-methyl-3-chlorophenol and 5-phenylpyrazole-3-carboxylic acid in the presence of a base, such as sodium hydroxide. In the second step, the acid is converted to its sodium salt, which is then crystallized to yield a white solid.

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-7-8-13(9-14(11)18)20-16(10-15(19-20)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEXXLHETOKFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

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